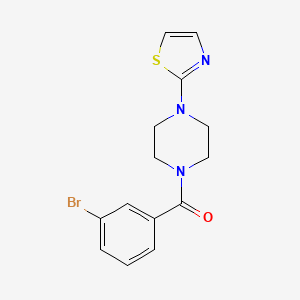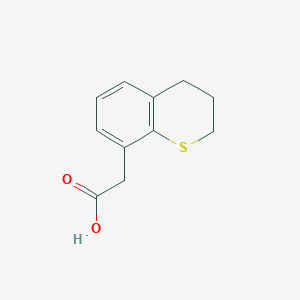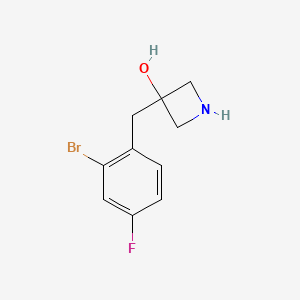
3-(2-Bromo-4-fluorobenzyl)azetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromo-4-fluorobenzyl)azetidin-3-ol is a chemical compound with the molecular formula C₁₀H₁₁BrFNO and a molecular weight of 260.1 g/mol . This compound is part of the azetidine family, which is known for its four-membered nitrogen-containing ring structure. The presence of bromine and fluorine atoms in the benzyl group makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
The synthesis of 3-(2-Bromo-4-fluorobenzyl)azetidin-3-ol typically involves the reaction of 2-bromo-4-fluorobenzyl bromide with azetidin-3-ol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-(2-Bromo-4-fluorobenzyl)azetidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove the bromine or fluorine atoms.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of substituted azetidines and benzyl derivatives.
Applications De Recherche Scientifique
3-(2-Bromo-4-fluorobenzyl)azetidin-3-ol has several scientific research applications:
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure and functional groups.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 3-(2-Bromo-4-fluorobenzyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms in the benzyl group can form strong interactions with these targets, leading to inhibition or activation of their biological functions. The azetidine ring can also participate in ring-opening reactions, which can further modulate the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(2-Bromo-4-fluorobenzyl)azetidin-3-ol include other azetidines and benzyl derivatives, such as:
- 3-(2-Chloro-4-fluorobenzyl)azetidin-3-ol
- 3-(2-Bromo-4-methylbenzyl)azetidin-3-ol
- 3-(2-Bromo-4-fluorophenyl)azetidin-3-one
These compounds share similar structural features but differ in the substituents on the benzyl group, which can significantly affect their chemical reactivity and biological activity. The presence of different halogens or functional groups can lead to variations in their interactions with molecular targets and their overall efficacy in various applications .
Propriétés
Formule moléculaire |
C10H11BrFNO |
|---|---|
Poids moléculaire |
260.10 g/mol |
Nom IUPAC |
3-[(2-bromo-4-fluorophenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C10H11BrFNO/c11-9-3-8(12)2-1-7(9)4-10(14)5-13-6-10/h1-3,13-14H,4-6H2 |
Clé InChI |
VOTYZUAIHHREKU-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)(CC2=C(C=C(C=C2)F)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


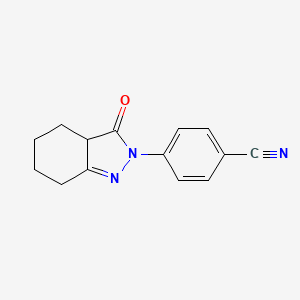
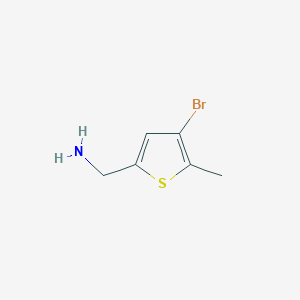
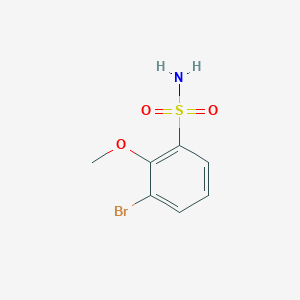
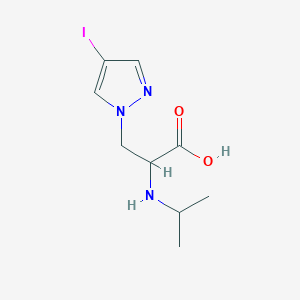
![(2-Amino-5-azaspiro[3.5]nonan-5-yl)-(2-chloro-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl)methanone;hydrochloride](/img/structure/B13549252.png)
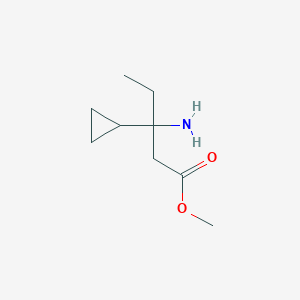
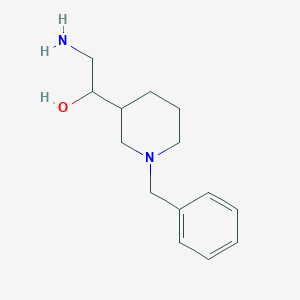
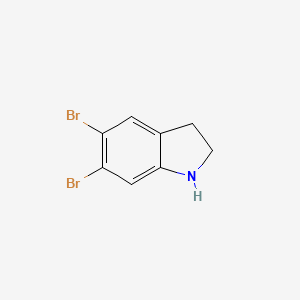
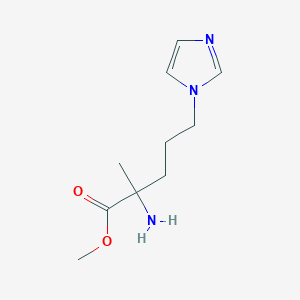

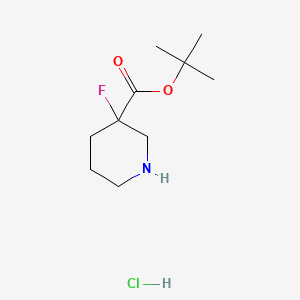
![[2-(3-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13549287.png)
